Solid-State Density Comparison
The pentafluorophenyl substitution raises the solid-state density to 1.441 g·cm⁻³ , compared with 1.254 g·cm⁻³ (predicted) for the non-fluorinated Fmoc-L-β-homophenylalanine . This 14.9% increase reflects tighter molecular packing conferred by the perfluorinated aromatic ring, a property that influences crystallinity, handling, and dissolution behavior during solid-phase peptide synthesis workflows.
+0.187 g·cm⁻³ (+14.9%)
| Evidence Dimension | Solid-state density |
|---|---|
| Target Compound Data | 1.441 g·cm⁻³ |
| Comparator Or Baseline | Fmoc-L-β-homophenylalanine (CAS 193954-28-8): 1.254 g·cm⁻³ (predicted) |
| Quantified Difference | +0.187 g·cm⁻³ (+14.9%) |
| Conditions | Ambient temperature; predicted density values from standard computational methods for the comparator |
Why This Matters
Higher density correlates with more efficient packing in solid-phase resin loading and may improve the mechanical stability of protected peptide intermediates during automated SPPS, reducing handling losses for procurement-scale syntheses.
